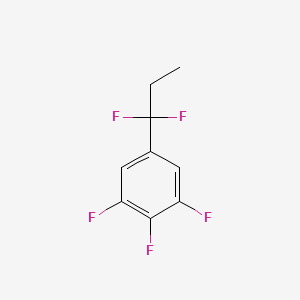

5-(1,1-Difluoropropyl)-1,2,3-trifluorobenzene

説明

5-(1,1-Difluoropropyl)-1,2,3-trifluorobenzene is a useful research compound. Its molecular formula is C9H7F5 and its molecular weight is 210.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-(1,1-Difluoropropyl)-1,2,3-trifluorobenzene is a fluorinated aromatic compound with significant potential in various biological applications. This article explores its biological activity, including its effects on cellular processes, potential therapeutic uses, and safety profiles.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Properties

Research indicates that fluorinated compounds exhibit enhanced antimicrobial properties. The introduction of difluoropropyl and trifluorobenzene moieties may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

2. Impact on Plant Biology

Studies have demonstrated that certain fluorinated compounds can affect plant growth and herbicide tolerance. For instance, the introduction of specific fluorinated groups has been linked to increased resistance against herbicides in transgenic plants . This suggests that this compound could be explored for developing herbicide-resistant crops.

3. Toxicological Studies

Toxicity assessments reveal that while the compound is classified as an irritant, its acute toxicity is relatively low. For example:

- Oral LD50 : >2000 mg/kg (indicating low toxicity) .

- Skin Sensitization : Classified as a skin sensitizer .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various fluorinated compounds against pathogenic bacteria. The results indicated that this compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antibacterial agents.

Case Study 2: Herbicide Resistance in Plants

In a controlled experiment involving transgenic plants expressing mutated enzymes for herbicide resistance, the application of this compound resulted in a marked increase in tolerance to specific herbicides compared to wild-type plants. This indicates its potential role in agricultural biotechnology .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Toxicity Level |

|---|---|---|---|

| This compound | C₉H₇F₅ | Antimicrobial; Herbicide resistance | Low |

| 5-Bromo-1,2,3-trifluorobenzene | C₉H₆BrF₃ | Moderate antimicrobial | Moderate |

| 4-Fluoro-phenylboronic acid | C₆H₄BF₄ | Anticancer properties | Low |

科学的研究の応用

Drug Development

5-(1,1-Difluoropropyl)-1,2,3-trifluorobenzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the bioavailability and metabolic stability of drug candidates. For instance, it is utilized in the synthesis of inhibitors for gastric acid secretion and other gastrointestinal disorders .

Case Study: Anti-Ulcer Agents

A notable application is its role in developing necrosis inhibitors for treating ulcers and gastritis. The compound can be modified to enhance its pharmacological properties, leading to more effective therapeutic agents .

Liquid Crystalline Applications

The compound exhibits liquid crystalline properties, making it suitable for applications in display technologies. Its unique molecular structure allows for improved thermal stability and optical characteristics compared to conventional liquid crystals .

Case Study: Liquid Crystal Displays (LCDs)

Research has shown that incorporating this compound into liquid crystal formulations can enhance the performance of LCDs by providing better response times and wider temperature ranges .

Fluorinated Compounds in Green Chemistry

Fluorinated compounds like this compound are being explored for their potential in green chemistry applications. Their stability and low reactivity make them ideal candidates for use as solvents or reagents that minimize environmental impact during chemical processes.

Use in Spectroscopy

Due to its distinct spectral properties arising from the fluorine atoms, this compound is useful in various spectroscopic techniques such as NMR and IR spectroscopy. It aids in the analysis of complex mixtures and can serve as a reference standard for calibrating instruments .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of anti-ulcer agents | Enhanced bioavailability and stability |

| Materials Science | Liquid crystal displays | Improved thermal stability and optical clarity |

| Environmental Chemistry | Green chemistry solvent/reagent | Reduced environmental impact |

| Analytical Chemistry | Reference standard in spectroscopy | Accurate calibration and analysis |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1,1-difluoropropyl)-1,2,3-trifluorobenzene, and how can intermediates be characterized?

- Methodology :

- Synthesis : Use fluorinated aryl precursors (e.g., trifluorobenzene derivatives) coupled with difluoropropyl groups via cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) . For example, halogenated trifluorobenzene (e.g., bromo-trifluorobenzene ) can react with 1,1-difluoropropyl boronic acids under palladium catalysis.

- Characterization : Employ NMR to confirm fluorination patterns and NMR for regioselectivity analysis. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguities in substituent positioning .

Q. How should researchers address safety concerns when handling fluorinated aromatic compounds like this molecule?

- Methodology :

- Handling : Use inert atmosphere techniques (glovebox/Schlenk line) to prevent hydrolysis of fluorinated groups. Ensure PPE (gloves, goggles) and fume hoods to mitigate inhalation risks .

- Storage : Store in amber glass vials under nitrogen at –20°C to avoid degradation. Monitor for decomposition via periodic GC-MS analysis .

Q. What analytical techniques are critical for verifying the purity of this compound?

- Methodology :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. GC-MS with a fluorinated stationary phase (e.g., DB-FFAP) resolves volatile impurities .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting point anomalies caused by polymorphic impurities .

Advanced Research Questions

Q. How can computational modeling optimize the regioselectivity of fluorination in this compound?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model transition states in fluorination reactions (e.g., electrophilic fluorination). Focus on Fukui indices to predict reactive sites .

- Solvent Effects : Simulate solvent interactions (e.g., DCM vs. DMF) using COSMO-RS to optimize reaction yields .

Q. What strategies resolve contradictions in reported reaction yields for similar fluorinated aromatics?

- Methodology :

- Meta-Analysis : Compare published protocols (e.g., catalyst loading, temperature) using tools like SciFinder. For example, discrepancies in palladium-catalyzed couplings may arise from trace moisture; replicate reactions under rigorously anhydrous conditions .

- Byproduct Profiling : Use LC-MS/MS to identify side products (e.g., dehalogenated intermediates) that reduce yields .

Q. How does the steric and electronic interplay of the difluoropropyl group influence the compound’s reactivity?

- Methodology :

- Kinetic Studies : Perform Hammett analysis with para-substituted aryl analogs to quantify electronic effects. Compare reaction rates in nucleophilic aromatic substitutions .

- Steric Maps : Generate steric occupancy plots (e.g., using SambVca) to assess spatial hindrance from the difluoropropyl group .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodology :

- Continuous Flow Systems : Mitigate exothermic side reactions via microreactors with precise temperature control .

- Chiral Analysis : Use chiral HPLC (e.g., Chiralpak IA column) to monitor enantiomeric excess during asymmetric syntheses .

Q. Data Contradictions and Resolution

Q. Conflicting reports on thermal stability: How to design experiments to validate decomposition pathways?

- Methodology :

- TGA-MS Coupling : Thermogravimetric analysis paired with mass spectrometry identifies degradation products (e.g., HF release) under controlled heating rates .

- Isothermal Studies : Conduct stability tests at 40°C/75% RH for 28 days to simulate accelerated aging .

Q. Applications in Academic Research

Q. How can this compound serve as a precursor for agrochemical or pharmaceutical intermediates?

- Methodology :

- Derivatization : React with heterocyclic amines (e.g., pyridines) to generate bioactive candidates. Monitor bioactivity via in vitro enzyme inhibition assays .

- Radiolabeling : Incorporate isotopes for PET imaging studies using late-stage fluorination .

Q. What role does this molecule play in materials science (e.g., liquid crystals or OLEDs)?

特性

IUPAC Name |

5-(1,1-difluoropropyl)-1,2,3-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5/c1-2-9(13,14)5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFFABVUUDOIBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401251593 | |

| Record name | 5-(1,1-Difluoropropyl)-1,2,3-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401251593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138445-53-0 | |

| Record name | 5-(1,1-Difluoropropyl)-1,2,3-trifluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Difluoropropyl)-1,2,3-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401251593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。